5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole
Overview
Description
The compound “5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. The “5-(difluoromethyl)” and “3-ethyl” indicate the substituents on the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a five-membered ring containing three nitrogen atoms, with a difluoromethyl group attached to one carbon and an ethyl group attached to another .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
-
Difluoromethylation of Heterocycles
- Field : Organic Chemistry
- Application : Difluoromethylation is important for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
- Method : The process involves a radical mechanism. The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .
- Results : Significant progress has been made in the construction of difluoromethyl substituted scaffolds over the past few years (2018 to early 2022) .
-
1,2,3-Triazole-based Sequence-defined Oligomers and Polymers
- Field : Polymer Chemistry
- Application : The 1,2,3-triazole skeleton, accessible from the “click” reaction of an azide with an alkyne, is used in the synthesis and application of sequence-defined polymers .
- Method : The review discusses the creation of biomimetic oligomers in which 1,2,3-triazoles were used as amide bioisosteres or as linkers between natural monomers .
- Results : The research on the synthesis and application of sequence-defined polymers involving 1,2,3-triazole substructures has attracted much attention in the recent two decades .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-5-ethyl-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-2-3-8-5(4(6)7)10-9-3/h4H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZKTFWNROPHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-3-ethyl-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.